Mesaconitine Mesaconitine Aconitane-3,8,13,14,15-pentol, 1,6,16-trimethoxy-4-(methoxymethyl)-20-methyl-, 8-acetate 14-benzoate, (1alpha,3alpha,6alpha,14alpha,15alpha,16beta)- is a natural product found in Aconitum jaluense, Aconitum japonicum, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 2752-64-9
VCID: VC21346372
InChI: InChI=1S/C33H45NO11/c1-16(35)45-33-21-18(13-31(39,28(43-6)26(33)37)27(21)44-29(38)17-10-8-7-9-11-17)32-20(41-4)12-19(36)30(15-40-3)14-34(2)25(32)22(33)23(42-5)24(30)32/h7-11,18-28,36-37,39H,12-15H2,1-6H3/t18?,19?,20?,21?,22?,23?,24?,25?,26?,27?,28?,30-,31+,32-,33+/m0/s1
SMILES: CC(=O)OC12C3C(CC(C3OC(=O)C4=CC=CC=C4)(C(C1O)OC)O)C56C(CC(C7(C5C(C2C6N(C7)C)OC)COC)O)OC
Molecular Formula: C33H45NO11
Molecular Weight: 631.7 g/mol

Mesaconitine

CAS No.: 2752-64-9

Cat. No.: VC21346372

Molecular Formula: C33H45NO11

Molecular Weight: 631.7 g/mol

* For research use only. Not for human or veterinary use.

Mesaconitine - 2752-64-9

CAS No. 2752-64-9
Molecular Formula C33H45NO11
Molecular Weight 631.7 g/mol
IUPAC Name [(1S,5R,8R,13R)-8-acetyloxy-5,7,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate
Standard InChI InChI=1S/C33H45NO11/c1-16(35)45-33-21-18(13-31(39,28(43-6)26(33)37)27(21)44-29(38)17-10-8-7-9-11-17)32-20(41-4)12-19(36)30(15-40-3)14-34(2)25(32)22(33)23(42-5)24(30)32/h7-11,18-28,36-37,39H,12-15H2,1-6H3/t18?,19?,20?,21?,22?,23?,24?,25?,26?,27?,28?,30-,31+,32-,33+/m0/s1
Standard InChI Key XUHJBXVYNBQQBD-DGFFPEHOSA-N
Isomeric SMILES CC(=O)O[C@@]12C3C(C[C@@](C3OC(=O)C4=CC=CC=C4)(C(C1O)OC)O)[C@]56C(CC([C@@]7(C5C(C2C6N(C7)C)OC)COC)O)OC
SMILES CC(=O)OC12C3C(CC(C3OC(=O)C4=CC=CC=C4)(C(C1O)OC)O)C56C(CC(C7(C5C(C2C6N(C7)C)OC)COC)O)OC
Canonical SMILES CC(=O)OC12C3C(CC(C3OC(=O)C4=CC=CC=C4)(C(C1O)OC)O)C56C(CC(C7(C5C(C2C6N(C7)C)OC)COC)O)OC

Chemical Properties and Structure

Mesaconitine (MA) is a C19-diterpenoid alkaloid with the chemical formula C33H45NO11 and a molecular weight of 631.71 . Its full chemical name is 11a-acetoxy-4,9,11-trihydroxy-6,10,13-trimethoxy-3-(methoxymethyl)-1-methyltetradecahydro-1H-3,6a,12-(epiethane triyl)-7,9-methanonaphtho[2,3-b]azocin-8-yl benzoate . The compound has a complex structure characteristic of Aconitum alkaloids, featuring multiple functional groups that contribute to its biological activity.

Solubility Profile

Mesaconitine demonstrates selective solubility in different solvents, which impacts its bioavailability and experimental handling. The compound's solubility properties are summarized in the following table:

SolventSolubility
Ethanol4.62 mg/mL (7.31 mM; requires ultrasonic treatment)
Water< 0.1 mg/mL (insoluble)
DMSO< 1 mg/mL (insoluble or slightly soluble)

Table 1: Solubility profile of Mesaconitine in common laboratory solvents

For experimental work, researchers are advised to prepare stock solutions in ethanol with ultrasonic treatment to achieve optimal dissolution . These solutions should be stored appropriately, with recommendations of using within 6 months at -80°C or within 1 month at -20°C to prevent degradation .

Pharmacological Activities

Neuropharmacological Effects

Mesaconitine exhibits significant activity within the central nervous system, particularly affecting neurotransmitter systems involved in pain perception and mood regulation. Research indicates that mesaconitine possesses analgesic properties that appear stronger than other Aconitum alkaloids . The compound exerts these effects through multiple brain regions including the periaqueductal gray (PAG), nucleus reticularis gigantocellularis (NRGC), nucleus raphe magnus (NRM), and nucleus reticularis paragigantocellularis (NRPG) .

Studies have shown that mesaconitine acts on both the central noradrenergic system and the serotonin system, functioning in a manner similar to norepinephrine reuptake inhibitors and tricyclic antidepressants . This mechanism suggests potential applications for mesaconitine in the treatment of depression, though this application requires further investigation .

Concentration-Dependent Neurological Effects

The neurological effects of mesaconitine demonstrate remarkable concentration dependence, as evidenced by extracellular recordings from rat hippocampal slices:

ConcentrationObserved Effect
10 nMExcitatory effect with increased orthodromic spike amplitude and multiple spike appearance; effects persist after washout
30-100 nMBiphasic effect (excitation followed by inhibition) with no effect on field excitatory postsynaptic potentials
>100 nMSuppression of orthodromic population spike

Table 2: Concentration-dependent neurological effects of mesaconitine in rat hippocampal slices

These findings indicate that mesaconitine's neurological activity follows a non-linear dose-response pattern, with potential therapeutic effects at very low concentrations giving way to inhibitory effects at higher doses .

Additional Therapeutic Properties

Beyond its neurological effects, mesaconitine has demonstrated several other potentially beneficial pharmacological properties:

  • Anti-inflammatory effects that could benefit conditions characterized by chronic inflammation

  • Vaso-relaxing properties that may be useful in cardiovascular applications

  • Antiepileptiform activity that suggests potential utility in seizure management

These diverse pharmacological properties highlight mesaconitine's potential as a multifunctional therapeutic agent, though its significant toxicity presents considerable challenges to clinical application.

Toxicology

Hepatotoxicity

Despite its promising pharmacological profile, mesaconitine exhibits significant hepatotoxicity. Animal studies have demonstrated that administration of mesaconitine can induce liver damage through multiple pathways .

In a study using Sprague-Dawley rats, administration of mesaconitine at doses of 0.8 mg/kg/day (low dose) and 1.2 mg/kg/day (high dose) for six days resulted in significant hepatotoxic effects . Animals in the high-dose group showed significant weight loss and decreased liver coefficient (liver weight to body weight ratio), indicating systemic and organ-specific toxicity .

Mechanisms of Hepatotoxicity

Research combining metabolomic analysis and network toxicology has elucidated three primary mechanisms through which mesaconitine induces hepatotoxicity:

  • Oxidative stress activation: Mesaconitine administration leads to increased oxidative stress in hepatic tissue .

  • Inflammatory response initiation: The compound triggers inflammatory pathways, evidenced by increased expression of inflammatory mediators .

  • Apoptosis induction: Mesaconitine activates programmed cell death in hepatocytes .

Western blot analysis has confirmed that mesaconitine administration significantly increases the protein expression of HMOX1 (heme oxygenase 1), IL2 (interleukin 2), and caspase-3 in liver tissue, supporting these proposed mechanisms of toxicity .

Affected Metabolic Pathways and Biomarkers

Metabolomic studies have identified several differential metabolites affected by mesaconitine administration, including L-phenylalanine, retinyl ester, L-proline, and 5-hydroxyindole acetaldehyde . These altered metabolites indicate disruptions in:

  • Amino acid metabolism

  • Vitamin metabolism

  • Glucose metabolism

  • Lipid metabolism

Network toxicological analysis has further revealed that mesaconitine affects multiple signaling pathways crucial for cellular homeostasis:

Signaling PathwayKey Regulated Targets
HIF-1 pathwayALB, AKT1, others
MAPK pathwayMultiple targets
PI3K-Akt pathwayAKT1, others
FoxO pathwayMultiple targets

Table 3: Signaling pathways and targets affected by mesaconitine in hepatotoxicity

Pharmacokinetics

Metabolism and Bioavailability

One of the primary metabolites of mesaconitine is 10-hydroxy mesaconitine, which itself possesses toxic properties . A pharmacokinetic study of this metabolite using UPLC-MS/MS analysis provided valuable insights into the metabolism of the parent compound .

The bioavailability of 10-hydroxy mesaconitine was determined to be 17.6%, indicating relatively limited oral absorption or significant first-pass metabolism . This finding has implications for both the therapeutic application and toxicological risk assessment of mesaconitine.

Half-life and Exposure Parameters

The half-life (t₁/₂) of 10-hydroxy mesaconitine varied by administration route:

Administration RouteHalf-life (t₁/₂)AUC(0-t)
Intravenous (0.1 mg/kg)1.3 ± 0.6 h23.6 ± 5.9 ng/mL·h
Oral (5 mg/kg)3.1 ± 0.4 h207.6 ± 72.9 ng/mL·h

Table 4: Pharmacokinetic parameters of 10-hydroxy mesaconitine following different administration routes

These pharmacokinetic parameters indicate relatively rapid elimination of the compound, which may partially explain the acute nature of Aconitum toxicity observed clinically.

Research Applications and Considerations

Mesaconitine serves as an important research tool for investigating neurological mechanisms, particularly those related to pain transmission and modulation. Its unique pharmacological profile makes it valuable for studying noradrenergic and serotonergic pathways in the central nervous system .

For researchers working with mesaconitine, careful consideration of solution preparation is essential. The compound requires specific handling techniques, including ultrasonic treatment for dissolution in ethanol . Standard stock solution concentrations can be prepared according to established guidelines, with recommended concentrations of 1 mM, 5 mM, or 10 mM depending on experimental requirements .

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